2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide

Catalog No.
S8209503
CAS No.
M.F
C9H12BrN3O
M. Wt
258.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-ac...

Product Name

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide

IUPAC Name

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-methylacetamide

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

InChI

InChI=1S/C9H12BrN3O/c1-13(9(14)5-11)6-7-2-3-12-8(10)4-7/h2-4H,5-6,11H2,1H3

InChI Key

DUCUMAWSXPYAJP-UHFFFAOYSA-N

SMILES

CN(CC1=CC(=NC=C1)Br)C(=O)CN

Canonical SMILES

CN(CC1=CC(=NC=C1)Br)C(=O)CN

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide is a chemical compound with the molecular formula C8H10BrN3OC_8H_{10}BrN_3O and a molecular weight of 244.09 g/mol. This compound features a brominated pyridine moiety, an amine functional group, and an acetamide structure, which contribute to its potential biological activity and reactivity. It has a predicted boiling point of approximately 484.3 °C and a density of about 1.547 g/cm³ .

The chemical reactivity of 2-amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide is largely attributed to its functional groups:

  • The amino group can participate in nucleophilic substitution reactions.
  • The bromine atom serves as a leaving group, facilitating various transformations.

Potential reactions include:

  • Nucleophilic substitution where the amino group attacks electrophiles.
  • Halogenation or dehalogenation processes involving the bromine atom.

The synthesis of 2-amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide typically involves:

  • Bromination of pyridine to introduce the bromine substituent.
  • Methylation of the amine group to form the N-methyl derivative.
  • Acetylation to create the acetamide structure.

These steps can be conducted using standard organic synthesis techniques, including refluxing in suitable solvents and purification through crystallization or chromatography.

Studies on the interactions of 2-amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide with biological systems could involve:

  • Binding assays: To determine affinity for specific receptors or enzymes.
  • In vitro studies: To evaluate its effects on cell lines or biological pathways.

These studies would help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide. Notable examples include:

Compound NameMolecular FormulaSimilarity Index
2-Bromo-N-(2-fluorophenyl)acetamideC₈H₇BrFNO0.98
2-Bromo-N-(4-fluorophenyl)acetamideC₈H₇BrFNO0.91
2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-isopropyl-acetamideC₁₁H₁₆BrN₃OUnique

The uniqueness of 2-amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide lies in its specific bromo-pyridine configuration and the presence of the amino group adjacent to the acetamide moiety, which may confer distinct pharmacological properties compared to other similar compounds .

This detailed overview provides insights into the properties, reactions, biological potential, synthesis methods, applications, interaction studies, and comparisons of 2-amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-acetamide, highlighting its significance in chemical and pharmaceutical research.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.01637 g/mol

Monoisotopic Mass

257.01637 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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